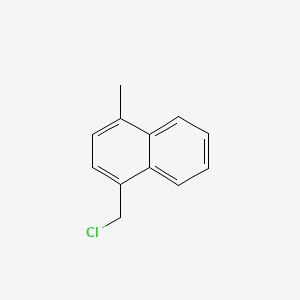

1-Chloromethyl-4-methylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXSBKTZBDHBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200593 | |

| Record name | 1-Chloromethyl-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-50-7 | |

| Record name | 1-Chloromethyl-4-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5261-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloromethyl-4-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5261-50-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization from Naphthalene Precursors

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. For the synthesis of 1-chloromethylnaphthalene, green chemistry principles can be applied to improve sustainability. One approach involves the use of phase transfer catalysts, which can enhance reaction rates and reduce the need for harsh reaction conditions. chemicalbook.comgoogle.com The use of non-cationic surfactants in conjunction with quaternary ammonium (B1175870) salts as catalysts for the synthesis from naphthalene, formaldehyde (B43269), and hydrochloric acid has been explored to improve reaction yields and reduce reaction times. google.com

Microwave-assisted synthesis is another green chemistry technique that can be applied. In the synthesis of related imidazole-based hybrids, microwave irradiation has been shown to significantly reduce reaction times to as little as 5-10 minutes. nih.gov While not directly reported for this compound, this methodology holds promise for a more sustainable synthesis.

Advanced Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is crucial for its use in further chemical synthesis. Several advanced purification and isolation techniques are employed to remove impurities and separate isomers.

Crystallization from Alcohol Solvents for Enhanced Product Purity

Crystallization is a powerful technique for purifying solid organic compounds. For 1-chloromethylnaphthalene, crystallization from alcohol solvents such as ethanol (B145695) or methanol is a common and effective method. chemicalbook.comgoogle.com The crude product is dissolved in the heated alcohol and then cooled to induce crystallization, leaving impurities behind in the mother liquor. chemicalbook.comgoogle.com A specific method involves dissolving the crude product in absolute ethanol, heating to 26°C, and then cooling to -5°C at a controlled rate. chemicalbook.com This process can yield a product with a purity of 99.6%. chemicalbook.com Another patented method for purifying β-methylnaphthalene, a related compound, also utilizes crystallization from an alcohol solvent with a specific cooling curve to achieve high purity. google.com

Chromatographic and Distillation Strategies for Isomeric Separation and Impurity Removal

Chromatographic and distillation techniques are essential for separating this compound from its isomers and other impurities. The crude product of chloromethylation of naphthalene often contains impurities such as unreacted naphthalene, 2-chloromethyl naphthalene, and 1,4-dichloromethylnaphthalene. google.com

Flash column chromatography using silica (B1680970) gel is an effective method for purification. chemicalbook.com For instance, after a synthesis reaction, the product can be purified via flash column chromatography on silica gel using hexanes as the eluent. chemicalbook.com

Vacuum distillation is another widely used technique. google.comchemicalbook.comorgsyn.org After initial workup and drying, the crude product is distilled under reduced pressure to separate the desired compound from less volatile residues and more volatile starting materials. orgsyn.org A static distribution crystallization method, which relies on the different melting points of the components, has also been patented for the separation and purification of 1-chloromethylnaphthalene, achieving a purity of over 99%. google.com

Chemical Reactivity and Mechanistic Investigations of 1 Chloromethyl 4 Methylnaphthalene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom of the chloromethyl group in 1-chloromethyl-4-methylnaphthalene is a good leaving group, making the benzylic carbon an electrophilic center susceptible to attack by nucleophiles. This reactivity is the basis for the synthesis of a wide range of derivatives.

Halogen Replacement Mechanisms and Reactivity Profiles

Nucleophilic substitution at the benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, with the predominant pathway being influenced by the reaction conditions, such as the nature of the nucleophile and the solvent. organic-chemistry.orgpressbooks.pub

The S(_N)1 mechanism involves a two-step process where the leaving group departs in the first, rate-determining step to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The benzylic carbocation derived from this compound, the (4-methylnaphthalen-1-yl)methyl cation, is significantly stabilized by resonance. The positive charge can be delocalized over the entire naphthalene (B1677914) ring system. Furthermore, the methyl group at the 4-position exerts a positive inductive effect (+I), further stabilizing the adjacent carbocation. This pronounced stability of the carbocation intermediate suggests that the S(_N)1 pathway is highly favored, particularly in the presence of weak nucleophiles and polar protic solvents which can solvate the ionic intermediates. pressbooks.pubkhanacademy.org

Conversely, the S(_N)2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This pathway is generally favored by strong, unhindered nucleophiles and polar aprotic solvents. pressbooks.pub While possible, the S(_N)2 pathway is likely less dominant for this substrate compared to the S(_N)1 pathway due to the high stability of the potential carbocation intermediate.

Synthesis of Substituted Naphthalene Ethers (e.g., Phenoxy Methyl Naphthalenes)

The synthesis of naphthalene ethers from this compound can be readily achieved through nucleophilic substitution with alkoxides or phenoxides, a classic example being the Williamson ether synthesis. In a typical reaction, a phenol (B47542) is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate a more nucleophilic phenoxide anion. This anion then displaces the chloride from this compound to form the corresponding phenoxy methyl naphthalene ether.

Given the propensity of this compound to undergo S(_N)1 reactions, the reaction is likely to proceed via the formation of the (4-methylnaphthalen-1-yl)methyl cation, which is then trapped by the phenoxide nucleophile.

Table 1: Representative Synthesis of Naphthalene Ethers

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| This compound | Phenol | K₂CO₃ | 1-((Phenoxymethyl)naphthalen-1-yl)-4-methylnaphthalene |

| This compound | Methanol (B129727) | NaH | 1-(Methoxymethyl)-4-methylnaphthalene |

Amine-Based Derivatizations with Substituted Anilines and Heteroaryls

1-Chloromethylnaphthalene and its derivatives are valuable precursors for the synthesis of various nitrogen-containing compounds through reactions with amine nucleophiles. Research has demonstrated the successful condensation of 1-chloromethylnaphthalene with a range of substituted anilines and heteroaryl amines. chemicalbook.com These reactions are typically carried out by refluxing the reactants in the presence of a base like potassium carbonate, which acts as a scavenger for the hydrochloric acid generated during the reaction. chemicalbook.comderpharmachemica.com

A study by Banedar et al. detailed the synthesis of a series of N-(naphthalen-1-ylmethyl)aniline and N-(naphthalen-1-ylmethyl)heteroarylamine derivatives. chemicalbook.com Although this study used the parent 1-chloromethylnaphthalene, the methodology is directly applicable to its 4-methyl analog. The synthesized compounds were evaluated for their biological activities. chemicalbook.com For example, the reaction with 3-chloro-4-fluoroaniline (B193440) and 4-amino-1,2,4-triazole (B31798) yielded compounds with significant antifungal properties. chemicalbook.com

Table 2: Examples of Amine-Based Derivatizations of 1-Chloromethylnaphthalene

| Amine Reactant | Product | Reference |

|---|---|---|

| Aniline (B41778) | N-(Naphthalen-1-ylmethyl)aniline | chemicalbook.com |

| 4-Fluoroaniline | 4-Fluoro-N-(naphthalen-1-ylmethyl)aniline | chemicalbook.com |

| 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | chemicalbook.com |

Reduction and Oxidation Chemistry of this compound

Beyond substitution reactions, the chloromethyl group can also undergo reduction to a methyl group or oxidation to a carboxylic acid, further highlighting the synthetic utility of this compound.

Regioselective Reduction to Methylnaphthalene Derivatives

The chloromethyl group of this compound can be regioselectively reduced to a methyl group, yielding 1,4-dimethylnaphthalene (B47064). This transformation, known as hydrogenolysis, involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. A common method to achieve this is catalytic hydrogenation. This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like magnesium oxide or sodium acetate (B1210297) to neutralize the HCl formed.

The product of this reduction, 1,4-dimethylnaphthalene, is a compound of interest in its own right, for example, as a plant growth regulator that can inhibit the sprouting of potatoes during storage. epa.gov

Oxidative Transformations to Carboxylic Acid Analogues

The benzylic carbon of the chloromethyl group is susceptible to oxidation to a higher oxidation state. Strong oxidizing agents can convert the chloromethyl group directly into a carboxylic acid. organic-chemistry.org This provides a direct synthetic route to 4-methylnaphthalene-1-carboxylic acid. chembk.com

Commonly employed oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)), which is often generated in situ from sodium or potassium dichromate and a strong acid like sulfuric acid. masterorganicchemistry.com More environmentally benign methods have also been developed, such as using 30% hydrogen peroxide with a sodium tungstate (B81510) catalyst and a phase-transfer agent. organic-chemistry.org The oxidation of benzyl (B1604629) chlorides can also occur in the environment under certain conditions, for example, in the presence of soil and UV light. scirp.org

The resulting product, 4-methylnaphthalene-1-carboxylic acid, is a valuable synthetic intermediate. For instance, studies on the metabolism of 1,4-dimethylnaphthalene in rats have identified 4-methyl-1-naphthoic acid as one of the metabolic products. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1,4-Dimethylnaphthalene |

| 1-Hydroxymethyl-4-methylnaphthalene |

| 1-Methyl-4-chloromethylnaphthalene |

| 1-Naphthylmethyl chloride |

| 2-Bromonaphthalene-1,4-dione |

| 2-Methylnaphthalene-1,4-dione |

| 3-Chloro-4-fluoro-N-(naphthalen-1-yl methyl)aniline |

| 3-Chloro-4-fluoroaniline |

| 4-Amino-1,2,4-triazole |

| 4-Fluoro-N-(naphthalen-1-ylmethyl)aniline |

| 4-Fluoroaniline |

| 4-Methyl-1-naphthoic acid |

| 4-Methyl-1-naphthoic aldehyde |

| 4-Methylnaphthalene-1-carboxylic acid |

| Aniline |

| Benzene |

| Benzoic acid |

| Benzotrifluoride |

| Benzyl chloride |

| Bromine |

| Carbon dioxide |

| Carbon monoxide |

| Chloroform |

| Chromium trioxide |

| Diethyl ether |

| Ethanol (B145695) |

| Ethylbenzene |

| Formaldehyde (B43269) |

| Hydrochloric acid |

| Hydrogen peroxide |

| Isopropyl benzene |

| Methanol |

| N,N-dimethylformamide |

| N-(Naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine |

| N-(Naphthalen-1-ylmethyl)aniline |

| Naphthalene |

| Naphthalene-1,4-dione |

| Phenol |

| Phenylacetyl chloride |

| Potassium carbonate |

| Potassium hydroxide |

| Potassium permanganate |

| Pyridine |

| Sodium bicarbonate |

| Sodium bichromate |

| Sodium hydroxide |

| Sodium tungstate |

| Styrene (B11656) |

| Terbinafine (B446) |

| Thionyl chloride |

| Toluene |

| Triethyl orthoformate |

| Tryptophan |

Palladium-Catalyzed Dearomatization and Cycloaddition Reactions

The dearomatization of aromatic compounds is a significant transformation in organic synthesis, providing access to three-dimensional molecular structures from readily available flat aromatic precursors. nih.govnih.gov While the dearomatization of electron-rich phenols and heteroaromatics is well-established, similar transformations of less activated carbocyclic arenes like naphthalenes are more challenging due to their high aromatic stabilization energy. nih.gov Recent advancements have demonstrated that palladium catalysis can effectively overcome this hurdle, enabling the dearomatization of naphthalene derivatives under mild conditions. nih.gov

Generation and Reactivity of η3-Benzylpalladium Intermediates

A key strategy in the palladium-catalyzed dearomatization of chloromethylnaphthalene derivatives involves the formation of η3-benzylpalladium intermediates. nih.govacs.org These complexes, which possess electronic properties similar to η6-arene metal complexes, can activate the aromatic system towards nucleophilic attack. acs.org The process is initiated by the reaction of a Pd(0) catalyst, such as Pd(PPh₃)₄, with the chloromethyl group of the naphthalene derivative. acs.org

For instance, the reaction of 1-chloromethylnaphthalene with a Pd(0) catalyst leads to the formation of an η3-benzylpalladium complex. This intermediate is key to the subsequent dearomatization reactions. While simple benzyl chlorides often yield only substitution products, the polycyclic nature of naphthalene facilitates the formation of the η3-benzylpalladium intermediate, enhancing its reactivity towards dearomatization pathways. acs.org This hypothesis suggests that the Tsuji-Trost type reaction with nucleophiles could occur on the naphthalene ring system to yield dearomatized products. acs.org

Intermolecular Nucleophilic Dearomatization with Activated Methylene (B1212753) Compounds

The η3-benzylpalladium intermediates generated from chloromethylnaphthalene derivatives readily undergo intermolecular reactions with nucleophiles, such as activated methylene compounds. acs.org This process offers a novel route for the catalytic nucleophilic dearomatization of naphthalenes, leading to the formation of ortho- or para-substituted carbocycles in good to excellent yields. nih.govacs.org

The reaction of various 1-chloromethylnaphthalene derivatives with diethyl malonate in the presence of a palladium catalyst and a base like sodium hydride (NaH) has been investigated. acs.org For example, the reaction of 1-[chloro(phenyl)methyl]naphthalene with diethyl malonate proceeds smoothly to afford the dearomatized product in high yield. acs.org The reaction conditions typically involve using a catalytic amount of Pd(PPh₃)₄ in a solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. acs.org

The scope of the activated methylene compound has also been explored. Di-tert-butyl malonate shows reactivity similar to diethyl malonate, providing the dearomatized product in high yield. acs.org However, other nucleophiles like ethyl 2-cyanoacetate and ethyl acetoacetate (B1235776) exhibit lower reactivity and selectivity, sometimes requiring elevated temperatures and resulting in mixtures of products. acs.org

Table 1: Palladium-Catalyzed Intermolecular Dearomatization of 1-Chloromethylnaphthalene Derivatives with Activated Methylene Compounds acs.org

| Substrate (1) | Activated Methylene Compound | Product (2) | Yield (%) |

| 1-[Chloro(phenyl)methyl]naphthalene | Diethyl malonate | 2d | 89 |

| 1-[Chloro(phenyl)methyl]naphthalene | Di-tert-butyl malonate | 2o | 91 |

| 1-[Chloro(phenyl)methyl]naphthalene | Ethyl 2-cyanoacetate | 2p | 45 |

| 1-[Chloro(phenyl)methyl]naphthalene | Ethyl acetoacetate | 2q | 42 |

Reaction conditions: Substrate (0.5 mmol), activated methylene compound (0.5 mmol), NaH (1.0 mmol), and Pd(PPh₃)₄ (5 mol %) in THF (5 mL) under a nitrogen atmosphere. Data sourced from Peng et al. (2011). acs.org

Intramolecular Cyclization Pathways Leading to Substituted Carbocycles

The palladium-catalyzed dearomatization strategy can also be applied in an intramolecular fashion to construct substituted carbocycles. nih.govacs.orgmit.edu This approach involves substrates containing both the chloromethylnaphthalene moiety and a tethered nucleophile.

In one study, a substrate with a tethered active methylene group was subjected to the palladium-catalyzed reaction conditions. acs.org The intramolecular cyclization led to the formation of a dearomatized product in an excellent yield of 95%, without the observation of any rearomatized byproducts. acs.org This highlights the efficiency of the intramolecular pathway in constructing complex polycyclic systems. acs.org Such intramolecular dearomatization reactions provide a powerful method for synthesizing functionalized spirooxindoles and other valuable carbocyclic frameworks. nih.gov

Reactions with Main Group Elements (e.g., Phosphorus)

The reactivity of 1-chloromethylnaphthalene extends to reactions with main group elements, notably phosphorus. These reactions provide routes to various organophosphorus compounds with potential applications as ligands or functional materials. researchgate.netdocumentsdelivered.com

Phosphorylation Reactions with Elemental White and Red Phosphorus

1-Chloromethylnaphthalene has been shown to react with both white (P₄) and red phosphorus in a superbasic system. researchgate.net The reaction is typically carried out in the presence of a strong base like potassium hydroxide (KOH) and a phase transfer catalyst, such as triethylbenzylammonium chloride, in a solvent like dioxane or benzene. researchgate.net

The reaction proceeds under relatively mild conditions (22–98°C) under an argon atmosphere. researchgate.net Interestingly, research indicates that an "activated red phosphorus," prepared by γ-irradiation of a white phosphorus solution, exhibits reactivity comparable to that of white phosphorus and significantly higher than that of standard technical red phosphorus. researchgate.net The reaction with red phosphorus tends to favor the formation of the tertiary phosphine (B1218219) oxide. researchgate.net

Formation of Bis- and Tris(naphthylmethyl)phosphine Oxides and Related Acids

The phosphorylation of 1-chloromethylnaphthalene with elemental phosphorus yields a mixture of organophosphorus products. researchgate.net The primary products are bis(1-naphthylmethyl)phosphine oxide and tris(1-naphthylmethyl)phosphine oxide. researchgate.netdocumentsdelivered.com In addition to these phosphine oxides, the reaction also produces (1-naphthylmethyl)phosphonous acid and bis(1-naphthylmethyl)phosphinic acid. researchgate.net

The distribution of these products can be influenced by the reaction conditions. For example, the reaction of 1-chloromethylnaphthalene with white phosphorus in dioxane at 90-95°C yields a mixture of bis(1-naphthylmethyl)phosphine oxide and 1-naphthylmethylphosphonous acid. researchgate.net The synthesis of tris(1-naphthylmethyl)phosphine oxide, in particular, has been highlighted as a route to designing complexing luminophores. documentsdelivered.com

Table 2: Products from the Reaction of 1-Chloromethylnaphthalene with Elemental Phosphorus researchgate.net

| Phosphorus Type | Major Products |

| White Phosphorus (P₄) | Bis(1-naphthylmethyl)phosphine oxide, Tris(1-naphthylmethyl)phosphine oxide, (1-Naphthylmethyl)phosphonous acid, Bis(1-naphthylmethyl)phosphinic acid |

| Red Phosphorus | Mainly Tris(1-naphthylmethyl)phosphine oxide |

| "Activated" Red Phosphorus | Bis(1-naphthylmethyl)phosphine oxide, Tris(1-naphthylmethyl)phosphine oxide, (1-Naphthylmethyl)phosphonous acid, Bis(1-naphthylmethyl)phosphinic acid |

Data sourced from Kuimov et al. (2006). researchgate.net

Condensation and Polymerization Reactions for Novel Materials

The reactivity of the chloromethyl group in this compound makes it a valuable precursor in the synthesis of larger, more complex molecules and polymers. Its ability to undergo condensation and polymerization reactions has been an area of interest for creating novel materials with specific thermal and mechanical properties.

Formation of Di(chloromethyl)naphthalenes and Dinaphthylmethanes

The synthesis of 1-chloromethylnaphthalene and its derivatives can sometimes lead to the formation of dimeric and oligomeric side products through self-condensation reactions. While specific studies on the self-condensation of this compound are not extensively detailed in the available literature, parallels can be drawn from the well-documented synthesis of the parent compound, 1-chloromethylnaphthalene.

During the chloromethylation of naphthalene, the residue remaining after the distillation of the primary product, 1-chloromethylnaphthalene, has been found to contain both bis-(chloromethyl)naphthalene and di-1-naphthylmethane. orgsyn.org This suggests that under the reaction conditions, typically involving an acid catalyst, the initially formed 1-chloromethylnaphthalene can undergo further reactions.

One such reaction is a subsequent electrophilic aromatic substitution, where a molecule of 1-chloromethylnaphthalene reacts with another naphthalene ring, leading to the formation of dinaphthylmethane structures. The chloromethyl group, being a reactive electrophile, can be attacked by the electron-rich naphthalene core of another molecule.

Alternatively, a second chloromethylation event can occur on the naphthalene ring, yielding di(chloromethyl)naphthalene isomers. For instance, in the synthesis of 1-chloromethylnaphthalene, the formation of a mixture of di(chloromethyl)naphthalene isomers has been observed, with 1,5-di(chloromethyl)naphthalene being one of the identified products. rsc.org The substitution pattern is influenced by the directing effects of the existing groups on the naphthalene ring and the reaction conditions.

Based on these observations, it is highly probable that the synthesis or subsequent treatment of this compound under acidic conditions or at elevated temperatures could yield analogous products, such as di(chloromethyl)-4-methylnaphthalenes and di(4-methyl-1-naphthyl)methanes. The presence of the methyl group on the naphthalene ring would influence the regioselectivity of these condensation reactions.

Table 1: Potential Condensation Products of this compound

| Starting Material | Potential Condensation Product Type | Example Structure Name |

| This compound | Di(chloromethyl)naphthalene derivative | 1,5-Di(chloromethyl)-4-methylnaphthalene |

| This compound | Dinaphthylmethane derivative | Di(4-methyl-1-naphthyl)methane |

Research in Synthetic Resin Development and Material Precursors

The reactive nature of the chloromethyl group in this compound makes it a candidate for incorporation into various polymeric structures, thereby modifying their properties or acting as a starting point for more complex macromolecular architectures. Although specific research focusing exclusively on this compound in synthetic resin development is limited, the behavior of the closely related 1-chloromethylnaphthalene provides significant insights into its potential applications.

One of the key areas where chloromethylated aromatic compounds have found utility is as initiators in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For example, 1-chloromethylnaphthalene has been successfully employed as an initiator for the bulk polymerization of styrene in the presence of a copper catalyst complex. chemicalbook.com This process allows for the synthesis of polystyrene with well-defined molecular weights and narrow polydispersity, which are hallmarks of a controlled polymerization process. chemicalbook.com

Given this precedent, this compound could foreseeably function in a similar capacity, initiating the polymerization of various vinyl monomers to produce polymers with a naphthalene moiety at one end. The presence of the methyl group might subtly influence the initiator's reactivity but is unlikely to alter its fundamental ability to participate in such reactions. The resulting polymers would possess unique properties imparted by the bulky and aromatic naphthyl group, potentially enhancing thermal stability and altering solubility characteristics.

Furthermore, the chloromethyl group can serve as a reactive site for grafting polymers onto surfaces or other polymer backbones, or for the synthesis of novel monomers. For instance, it can undergo nucleophilic substitution reactions with a variety of nucleophiles to introduce new functional groups, which can then be polymerized. This versatility makes this compound a valuable building block and material precursor in the broader field of polymer chemistry. clearsynth.com

Table 2: Potential Polymerization Applications of this compound

| Polymerization Role | Polymerization Technique | Potential Monomer | Resulting Polymer Type |

| Initiator | Atom Transfer Radical Polymerization (ATRP) | Styrene | Polystyrene with a 4-methyl-1-naphthylmethyl end-group |

| Monomer Precursor | Various | (Monomer with a reactive group for substitution) | Functionalized polymers with pendant 4-methylnaphthalene groups |

Spectroscopic Characterization and Computational Chemistry of 1 Chloromethyl 4 Methylnaphthalene

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

No specific experimental FT-IR spectra or detailed band assignments for 1-Chloromethyl-4-methylnaphthalene were found in the public domain. Such a spectrum would be expected to show characteristic absorption bands for C-H stretching and bending modes of the naphthalene (B1677914) ring and the methyl and chloromethyl substituents, as well as C-C stretching vibrations within the aromatic system and the C-Cl stretching mode.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Similarly, publicly available experimental FT-Raman spectra and detailed analyses for this compound are not available. A Raman spectrum would complement the FT-IR data, with strong signals typically observed for the symmetric vibrations of the naphthalene ring and the C-Cl bond.

Theoretical Assignments of Vibrational Modes and Normal Coordinate Analysis

Without experimental spectra, a full theoretical assignment of vibrational modes and a normal coordinate analysis for this compound cannot be comprehensively validated. Such a study would typically involve quantum chemical calculations to predict the vibrational frequencies and intensities, which are then compared with experimental data to provide a complete and reliable assignment of the observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

NMR spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Chemical Shift Assignments and Proton Environments

Specific and detailed ¹H NMR data, including chemical shift assignments and coupling constants for this compound, are not available in the surveyed literature. A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, the protons of the methyl group, and the protons of the chloromethyl group. The chemical shifts and splitting patterns of these signals would provide crucial information about their electronic environments and neighboring protons.

¹³C NMR Chemical Shift Characterization of Carbon Skeleton

Detailed ¹³C NMR spectral data and assignments for this compound are also not found in the public scientific record. A ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule, including the quaternary carbons of the naphthalene ring and the carbons of the methyl and chloromethyl groups, offering a complete map of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₁₁Cl), the expected molecular weight is approximately 190.67 g/mol . chemspider.comepa.gov

The mass spectrum of the closely related compound, 1-(chloromethyl)naphthalene, provides valuable insight into the expected fragmentation of the target molecule. nih.gov The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the ratio of the M+ and M+2 peaks is approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. The molecular ion peak (M⁺) would be observed, and its stability would influence its abundance. A primary fragmentation pathway would involve the loss of a chlorine radical (•Cl) to form a stable naphthylmethyl cation. Another significant fragmentation would be the cleavage of the C-C bond between the naphthalene ring and the chloromethyl group, leading to the formation of a methylnaphthalene cation. Further fragmentation of the naphthalene ring system can also occur.

Based on the data for 1-(chloromethyl)naphthalene, the following table summarizes the expected major fragments for this compound. nih.gov

| m/z | Proposed Fragment Ion | Formula |

| 190/192 | Molecular ion | [C₁₂H₁₁Cl]⁺ |

| 155 | Loss of Cl | [C₁₂H₁₁]⁺ |

| 141 | Loss of CH₂Cl | [C₁₁H₉]⁺ |

| 115 | Further fragmentation of naphthalene ring | [C₉H₇]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transition Studies

The electronic absorption spectrum of this compound is dominated by the π-π* transitions of the naphthalene chromophore. The substitution with a methyl and a chloromethyl group is expected to cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene.

The primary electronic transitions in the UV-Vis region for naphthalene derivatives are the π → π* transitions. The naphthalene system gives rise to several absorption bands. For this compound, the most prominent absorptions are expected in the ultraviolet region. The electronic transitions involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other higher energy unoccupied orbitals.

A summary of the types of electronic transitions expected for this compound is provided below.

| Transition | Description | Expected Wavelength Region |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | Ultraviolet (200-400 nm) |

| n → σ | Promotion of a non-bonding electron (from the chlorine atom) to a σ antibonding orbital. | Far Ultraviolet (<200 nm) |

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations can provide valuable insights into the geometry, stability, and reactivity of this compound.

The first step in a DFT study is to determine the most stable three-dimensional structure of the molecule through geometric optimization. For this compound, the orientation of the chloromethyl group relative to the naphthalene ring is a key conformational feature. Theoretical calculations, analogous to those performed on similar molecules, would involve rotating the C-C single bond of the chloromethyl group to identify the lowest energy conformer. nih.gov The optimized geometry provides important data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations for 1-(chloromethyl)-2-methylnaphthalene have shown that the HOMO is primarily localized on the naphthalene ring, while the LUMO is distributed over the entire molecule. nih.gov A similar distribution is expected for this compound.

The table below presents hypothetical HOMO-LUMO energy values for this compound, based on typical values for similar aromatic compounds.

| Parameter | Hypothetical Energy Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

The distribution of electron density within a molecule can be quantified using atomic charge analysis methods like Mulliken population analysis or charges from partitioning of the electron density (APT). nih.gov These calculations provide the partial charge on each atom, which is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

In this compound, the chlorine atom is expected to have a significant negative charge due to its high electronegativity. The carbon atom of the chloromethyl group will, in turn, be electrophilic with a partial positive charge. The carbon atoms of the naphthalene ring will also exhibit a non-uniform charge distribution, influenced by the electron-donating methyl group and the electron-withdrawing chloromethyl group. This charge distribution map is invaluable for predicting sites of nucleophilic and electrophilic attack. For instance, the electrophilic nature of the chloromethyl carbon makes it susceptible to nucleophilic substitution reactions.

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP map represent varying potential values, providing a guide to the molecule's reactive sites.

The color-coding convention is typically as follows:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These are the most favorable sites for interaction with positive charges.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and therefore prone to nucleophilic attack. These areas are the most likely to be attacked by a nucleophile.

Green: Denotes regions with zero or near-zero potential, characteristic of nonpolar areas of the molecule.

The potential decreases in the order: blue > green > yellow > red. researchgate.net

For a molecule like this compound, the MEP surface would highlight the electronegative chlorine atom as a region of negative potential (red or yellow), making it a potential site for electrophilic interaction. Conversely, the hydrogen atoms of the methyl and chloromethyl groups, as well as the aromatic protons, would exhibit positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.netresearchgate.net The naphthalene ring itself, being an electron-rich aromatic system, would show negative potential above and below the plane of the ring, making it susceptible to electrophilic attack. Understanding these reactive sites is fundamental for predicting the molecule's behavior in chemical reactions.

Non-Covalent Interaction (NCI) Analysis (e.g., QTAIM, RDG)

Non-Covalent Interaction (NCI) analysis is a computational method essential for identifying and visualizing weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric clashes. youtube.comresearchgate.net Two prominent techniques for NCI analysis are the Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG).

Reduced Density Gradient (RDG): The RDG is a function of the electron density (ρ) and its first derivative. jussieu.frchemrxiv.orgnih.gov It is particularly effective at identifying regions of low electron density where non-covalent interactions occur. A key insight is the appearance of peaks in the RDG at low densities, which correspond to these interactions. jussieu.fr

To characterize the nature of these interactions, the RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. The sign of λ₂ distinguishes between bonding (λ₂ < 0) and non-bonding (λ₂ > 0) interactions. researchgate.net This results in a visual map where interactions are color-coded:

Blue: Indicates strong, attractive interactions like hydrogen bonds, characterized by large negative values of sign(λ₂)ρ.

Green: Represents weak, attractive van der Waals interactions, where sign(λ₂)ρ is close to zero.

Red: Signifies strong, repulsive interactions (steric clashes), which correspond to large positive values of sign(λ₂)ρ. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): Proposed by Richard Bader, QTAIM analyzes the topology of the electron density to define atoms, bonds, and molecular structure. youtube.comnih.gov Critical points in the electron density field, where the gradient of the density is zero, are used to characterize the nature of chemical bonds and interactions. For non-covalent interactions, the presence of a bond path and a bond critical point (BCP) between two atoms indicates an interaction. The properties of the electron density at the BCP can quantify the strength and nature of the interaction. youtube.comnih.gov Both QTAIM and RDG are powerful, complementary tools for elucidating the complex web of non-covalent forces that govern molecular conformation and intermolecular association.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. mpg.deohio-state.edu It extends the principles of ground-state DFT to time-dependent phenomena, making it an invaluable tool for predicting electronic transition energies and simulating UV-Vis absorption spectra. psu.edumdpi.comnih.gov

Conventional DFT is formally a ground-state theory, but many chemical processes, including light absorption and emission, involve excited states. psu.edu TD-DFT provides a computationally efficient framework to access these states. The method calculates the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. mpg.de From this response, excitation energies and oscillator strengths (which determine the intensity of absorption) can be derived. nih.gov

The typical workflow for simulating a UV-Vis spectrum using TD-DFT involves:

Optimizing the molecule's ground-state geometry using DFT.

Performing a vibrational frequency analysis to confirm the optimized structure is a true energy minimum. mdpi.com

Running a TD-DFT calculation on the optimized geometry to compute the vertical excitation energies and corresponding oscillator strengths for a number of excited states. nih.gov

Plotting the calculated transitions, often broadened with a Gaussian function, to generate a theoretical UV-Vis spectrum that can be compared with experimental data. mdpi.comresearchgate.net

TD-DFT has become a standard method for studying the photochemistry of medium to large molecules due to its favorable balance of accuracy and computational cost. ohio-state.edupsu.edu

Prediction of Nonlinear Optical (NLO) Properties: Polarizability and Hyperpolarizability

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are crucial for a range of advanced technologies, including telecommunications, optical switching, and signal processing. ipme.ru Computational methods, particularly DFT, are widely used to predict and understand the NLO properties of molecules, guiding the design of new materials. ipme.rudoi.org

The key NLO properties are:

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a linear response. mdpi.com

Hyperpolarizability (β and γ): These terms describe the nonlinear response of the molecule to the electric field. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation, while the second hyperpolarizability (γ) governs third-order effects. For a molecule with a center of symmetry, its first hyperpolarizability (β) is zero. ipme.ru

Computational studies on naphthalene derivatives have shown that their NLO properties can be significant. ipme.ru The introduction of electron-donating and electron-accepting groups can enhance the NLO response by creating an asymmetric charge distribution, which increases the hyperpolarizability. DFT calculations using various functionals (e.g., B3LYP, BPV86) and appropriate basis sets can provide reliable predictions of these properties. ipme.ruresearchgate.net For instance, studies have shown that for naphthalene derivatives, the calculated polarizability values are often in good agreement with experimental data. ipme.ru The predictive power of these calculations allows for the virtual screening of candidate molecules, identifying those with promising NLO characteristics for further experimental investigation. doi.org

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives (e.g., 1,4-Bis(chloromethyl)naphthalene)

The analysis of 1,4-Bis(chloromethyl)naphthalene (C₁₂H₁₀Cl₂) provides critical insights into the solid-state conformation and packing of such molecules. In the crystal structure, the two chloromethyl groups are positioned on opposite sides of the naphthalene ring plane. nih.govresearchgate.net The chlorine atoms deviate from the mean plane of the naphthalene ring by 1.660(6) Å and 1.559(6) Å in opposite directions. researchgate.net

A key feature of the crystal packing is the formation of stacks through π–π interactions. Molecules related by translation along the b-axis are arranged in stacks where the unsubstituted and substituted aromatic rings of adjacent naphthalene systems overlap. The distance between the centroids of these interacting rings is 3.940 Å, indicating a significant π–π stacking interaction that contributes to the stability of the crystal lattice. nih.govresearchgate.net

The torsion angles around the bonds connecting the methylene (B1212753) carbons to the aromatic ring (Cring–Cring–Cmethylene–Cl) are -104.1(4)° and -101.9(4)°. nih.govresearchgate.net This information, along with the precise bond lengths and angles determined from the diffraction data, provides a complete picture of the molecule's solid-state geometry.

| Parameter | Value |

|---|---|

| Chemical Formula | C12H10Cl2 |

| Formula Weight | 225.10 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.6887 (11) |

| b (Å) | 4.5835 (3) |

| c (Å) | 17.8278 (13) |

| β (°) | 109.666 (4) |

| Volume (Å3) | 1053.31 (13) |

| Z | 4 |

| Temperature (K) | 296 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (I > 2σ(I)) | 0.053 |

Applications in Advanced Organic Synthesis and Industrial Chemical Research

Precursor in the Synthesis of Naphthaldehyde and Naphthoic Acid Derivatives

The transformation of the chloromethyl group into aldehyde and carboxylic acid functionalities is a fundamental application of 1-chloromethyl-4-methylnaphthalene, providing access to 4-methyl-1-naphthaldehyde (B157141) and 4-methyl-1-naphthoic acid. These derivatives are important intermediates for pharmaceuticals, polymers, and other specialty chemicals.

Synthesis of 4-Methyl-1-naphthaldehyde: A common and effective method for converting 1-chloromethylnaphthalene derivatives to their corresponding aldehydes is the Sommelet reaction. This reaction involves treating the chloromethyl compound with hexamethylenetetramine, followed by hydrolysis. For the synthesis of 1-naphthaldehyde (B104281) from 1-chloromethylnaphthalene, a mixture of the reactant, hexamethylenetetramine, and 50% aqueous acetic acid is refluxed, followed by the addition of hydrochloric acid to facilitate hydrolysis. ontosight.aiorgsyn.org This established procedure is directly applicable to this compound to produce 4-methyl-1-naphthaldehyde. The reaction proceeds with good yields, typically in the range of 75-82% for the unsubstituted analog. ontosight.ai

Synthesis of 4-Methyl-1-naphthoic Acid: this compound can be oxidized to form 4-methyl-1-naphthoic acid. This conversion is a critical step in producing various chemical entities, including the synthetic cannabinoid JWH-148. sigmaaldrich.com Furthermore, the unsubstituted 1-chloromethylnaphthalene is known to be a precursor for α-naphthoic acid through carbonylation reactions, highlighting another synthetic route. guidechem.com The oxidation of the methyl group on methylchrysenes to the corresponding carboxylic acids using potassium permanganate (B83412) (KMnO₄) has also been demonstrated, suggesting a similar oxidation of the chloromethyl group or subsequent functional group manipulation is a viable pathway. nih.gov

Table 1: Synthesis of Naphthaldehyde and Naphthoic Acid Derivatives

| Starting Material | Product | Key Reagents | Reaction Type | Typical Yield |

|---|---|---|---|---|

| This compound | 4-Methyl-1-naphthaldehyde | Hexamethylenetetramine, Acetic Acid, HCl | Sommelet Reaction | High |

| This compound | 4-Methyl-1-naphthoic Acid | Oxidizing Agent (e.g., KMnO₄) | Oxidation | Moderate to High |

| 1-Chloromethylnaphthalene | 1-Naphthaldehyde | Hexamethylenetetramine, Acetic Acid, HCl | Sommelet Reaction | 75-82% ontosight.ai |

| 1-Chloromethylnaphthalene | α-Naphthoic Acid | Carbon Monoxide, Catalyst | Carbonylation | - |

Building Block for the Construction of Complex Polycyclic Aromatic Hydrocarbon Architectures

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds composed of multiple fused aromatic rings, which are of significant interest in materials science and environmental studies. guidechem.comiptsalipur.org this compound serves as an essential building block for constructing larger, more complex, and often specifically functionalized PAHs.

The reactive chloromethyl group can readily participate in various carbon-carbon bond-forming reactions, such as Friedel-Crafts alkylations or as a precursor for Wittig reagents. For instance, the corresponding phosphonium (B103445) salt derived from this compound can be used in a Wittig reaction with a suitable benzaldehyde (B42025) to create a stilbenoid structure. This intermediate can then undergo a photochemical cyclization, known as the Mallory reaction, to form a chrysene (B1668918) derivative. nih.gov This strategy allows for the regioselective synthesis of methylated chrysenes, which are important for toxicological and environmental analysis due to their prevalence in crude oil. nih.gov The ability to build these complex architectures from a relatively simple, functionalized naphthalene (B1677914) core underscores the utility of this compound in advanced synthesis. nih.gov

Utilization in the Production of Specialty Chemicals (e.g., Dyes, Pigments, Fluorescent Brightening Agents)

The naphthalene scaffold is a key component in many synthetic dyes and pigments. This compound is explicitly identified as an intermediate in the synthesis of various dyes and pigments used for coloring textiles, leather, and other materials. ontosight.ai The chromophoric naphthalene system, which can be extended and functionalized via the chloromethyl group, allows for the tuning of color and other properties.

Furthermore, naphthalene derivatives are known for their fluorescent properties. Research has shown that polymers, such as polystyrene, can be functionalized with a naphthalene-containing end group by using 1-chloromethylnaphthalene as an initiator in atom transfer radical polymerization (ATRP). chemicalbook.com The resulting polystyrene with a naphthalene label exhibits distinct fluorescence in solution. chemicalbook.com This principle can be applied to create fluorescent brightening agents or fluorescent markers for various applications by incorporating the 4-methylnaphthalene moiety derived from this compound into polymer structures.

Role as a Catalyst or Ligand in Catalytic Transformations (e.g., Carbonylation Reactions)

In addition to being a synthetic building block, this compound and its close relatives play a significant role in catalysis, either as catalyst precursors or as ligands that modify the behavior of a catalytic metal center.

Research has demonstrated that halogen-bridged methylnaphthyl palladium dimers, synthesized from 1-(chloromethyl)naphthalene, are highly effective and versatile catalyst precursors for a range of cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki, Heck, and Negishi couplings. nih.gov These bench-stable precursors react in situ with phosphine (B1218219) or carbene ligands to form well-defined, highly active monoligated palladium complexes. nih.gov These systems have shown record-setting catalytic activity, outperforming previous state-of-the-art catalysts in challenging transformations like the synthesis of sterically hindered anilines and the monoarylation of ketones. nih.gov

Moreover, palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes themselves have been developed, where the regioselectivity of nucleophilic aromatic substitution is controlled by the choice of ligand. chemicalbook.comsci-hub.se A sterically bulky phosphine ligand directs the substitution to the para-position (C4), while a less bulky ligand favors the ortho-position. chemicalbook.comsci-hub.se This ligand-controlled regioselectivity provides a sophisticated method for synthesizing specific isomers of diaryl ketones. chemicalbook.comsci-hub.se Palladium catalysis has also been successfully employed for the amination of chloromethylnaphthalene derivatives to produce various naphthylamines under mild conditions. nih.gov

Lastly, 1-chloromethylnaphthalene can be used as a catalyst in carbonylation reactions to produce important compounds like α-naphthoic acid, demonstrating its direct involvement in catalytic cycles. guidechem.com

Table 2: Catalytic Applications and Roles

| Application / Role | Reaction Type | Metal/Catalyst System | Function of Naphthalene Derivative |

|---|---|---|---|

| Catalyst Precursor | Buchwald-Hartwig, Suzuki, Heck, Negishi | Palladium | Forms Halogen-Bridged Methylnaphthyl Palladium Dimers nih.gov |

| Substrate/Ligand Control | Nucleophilic Aromatic Substitution | Palladium / Phosphine Ligands | Reactant with Ligand-Controlled Regioselectivity chemicalbook.comsci-hub.se |

| Substrate | Amination | Palladium / PPh₃ | Reactant for Naphthylamine Synthesis nih.gov |

| Catalyst | Carbonylation | - | Catalyst for Carboxylic Acid Synthesis guidechem.com |

| Initiator | Atom Transfer Radical Polymerization | Copper / PMDETA | Initiator for Polymer Synthesis chemicalbook.com |

Research in Medicinal Chemistry and Biological Activity of 1 Chloromethyl 4 Methylnaphthalene Derivatives

Development and Evaluation of Antifungal Agents

The quest for new and more effective antifungal treatments has led scientists to explore the potential of 1-chloromethyl-4-methylnaphthalene derivatives. This research has been largely inspired by the structural features of existing antifungal drugs, aiming to create analogues with improved efficacy and broader spectrum of activity.

Synthesis and Biological Screening of Terbinafine (B446) Analogues

A significant area of research has been the synthesis of terbinafine analogues derived from this compound. derpharmachemica.comsphinxsai.com Terbinafine, a well-established antifungal drug, acts by inhibiting squalene (B77637) epoxidase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. derpharmachemica.comsphinxsai.com By condensing 1-chloromethylnaphthalene with various substituted anilines and heteroaryls, scientists have created a series of novel compounds. derpharmachemica.com These compounds were then subjected to in vitro antifungal activity screening against pathogenic fungi such as Candida albicans. derpharmachemica.com

One study involved the synthesis of 1-(substituted phenoxy methyl) naphthalene (B1677914) derivatives by reacting 1-chloromethylnaphthalene with different substituted aryl alcohols. sphinxsai.com This work aimed to create analogues that, while lacking the central tertiary amino group of terbinafine, might still exhibit potent antifungal activity. sphinxsai.com The synthesized compounds were evaluated for their ability to inhibit the growth of C. albicans and A. niger. sphinxsai.com

The general synthetic approach involves reacting 1-chloromethylnaphthalene with an appropriate amine or alcohol in the presence of a base. derpharmachemica.comsphinxsai.com The resulting products are then purified and characterized using various analytical techniques such as IR, 1H NMR, and elemental analysis. derpharmachemica.com

The antifungal activity of these synthesized derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) and the diameter of the zone of inhibition against specific fungal strains. derpharmachemica.com For instance, in one study, the serial plate dilution method was employed to screen compounds against Candida albicans. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies for Optimized Antifungal Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent analogues. For the terbinafine analogues derived from 1-chloromethylnaphthalene, SAR studies have revealed several key insights.

It has been observed that the nature and position of substituents on the aromatic ring significantly impact the antifungal potency. For example, the introduction of a chlorine atom at the 3-position of the phenyl ring in some analogues was found to enhance antifungal activity. icm.edu.pl Similarly, derivatives with fluorine at specific positions (3, 5, and 7) or a chlorine atom at position 5 of the naphthalene ring demonstrated increased activity against yeasts compared to the parent compound. nih.gov The simultaneous introduction of two fluoro substituents at positions 5 and 7 further intensified this enhanced potency against several fungal species, including Aspergillus fumigatus and Candida species. nih.gov

Conversely, certain substitutions can be detrimental to the antifungal activity. The bulkiness of the substituent on the naphthalene ring system appears to be a critical factor, with only smaller groups like hydrogen or fluorine being well-tolerated at most positions. nih.gov Larger substituents often lead to a decrease in potency. nih.gov

The replacement of the nitrogen atom in the terbinafine structure with an oxygen atom to form ether derivatives also proved to be a viable strategy, with some of these analogues retaining and even exhibiting potent antifungal activity against C. albicans and A. niger. sphinxsai.com This suggests that the central amino function of allylamine (B125299) antimycotics is not absolutely essential for the inhibition of fungal growth. sphinxsai.com

| Compound Modification | Effect on Antifungal Activity | Reference |

|---|---|---|

| Introduction of a chlorine atom at the 3-position of the phenyl ring | Enhanced activity | icm.edu.pl |

| Fluorine at positions 3, 5, or 7 of the naphthalene ring | Increased activity against yeasts | nih.gov |

| Chlorine at position 5 of the naphthalene ring | Increased activity against yeasts | nih.gov |

| Simultaneous introduction of two fluoro substituents at positions 5 and 7 | 8- to 16-fold improved potency against Aspergillus fumigatus, Candida albicans, and Candida parapsilosis | nih.gov |

| Bulky substituents on the naphthalene ring | Decreased potency | nih.gov |

| Replacement of the central nitrogen with an oxygen (ether derivatives) | Potent activity retained | sphinxsai.com |

Investigation of Mechanism of Action (e.g., Fungal Squalene Epoxidase Inhibition)

The primary mechanism of action for terbinafine and its analogues is the inhibition of fungal squalene epoxidase. derpharmachemica.comsphinxsai.comnih.gov This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. derpharmachemica.com Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. derpharmachemica.com

The allylamine class of antifungals, to which terbinafine belongs, specifically targets this enzyme. derpharmachemica.comnih.gov The accumulation of squalene within the fungal cell, a consequence of squalene epoxidase inhibition, is also thought to contribute to the antifungal effect. google.com Research on derivatives of 1-chloromethylnaphthalene has largely proceeded under the hypothesis that they share this mechanism of action. derpharmachemica.comsphinxsai.com The structural similarity to terbinafine provides a strong rationale for this assumption. derpharmachemica.comsphinxsai.com

Exploration in Kinase Inhibition and Receptor Modulation Research

Beyond their antifungal properties, derivatives of naphthalene have been investigated for their potential to interact with other important biological targets, including protein kinases and receptors that play pivotal roles in cellular signaling and disease progression.

Identification of Novel p38α MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase family, particularly the p38α isoform, is a key regulator of cellular responses to inflammatory cytokines and stress. medchemexpress.comnih.gov Dysregulation of the p38α signaling pathway has been implicated in a variety of inflammatory diseases and cancers. medchemexpress.comnih.gov Consequently, the development of selective p38α inhibitors is a significant area of therapeutic research. nih.govrsc.orggoogle.com

While direct research linking this compound to p38α MAP kinase inhibition is not extensively documented in the provided results, the broader class of naphthalene derivatives has been explored in this context. The general strategy involves designing molecules that can fit into the ATP-binding pocket of the kinase, thereby preventing its phosphorylation and activation. rsc.org The naphthalene scaffold can serve as a core structure for the elaboration of substituents that interact with key residues within the kinase's active site. researchgate.net

Research on Selective TGF-β Type I Receptor Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway is crucial for regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. nih.govmdpi.com The TGF-β type I receptor (also known as ALK5) is a serine/threonine kinase that initiates the intracellular signaling cascade upon binding of TGF-β. nih.gov Aberrant TGF-β signaling is associated with various pathologies, including cancer and fibrosis. nih.gov

Computational Drug Design and Molecular Docking Studies

Computational methods, particularly molecular docking, are pivotal in modern drug discovery for predicting how a small molecule (ligand) might interact with a protein target. Although specific molecular docking studies on this compound are not widely published, research on structurally related naphthalene derivatives provides valuable insights into their potential as therapeutic agents.

Molecular docking simulations are employed to predict the binding affinity and interaction patterns of ligands with target proteins. For instance, studies on naphthalene-based sulfonamide derivatives have utilized molecular docking to investigate their potential as tubulin polymerization inhibitors for anticancer applications. nih.govnih.govtandfonline.com These studies have shown that the naphthalene moiety can fit into specific binding pockets of proteins, forming crucial interactions. For example, in one study, a naphthalene derivative was shown to bind to the colchicine-binding site of tubulin, a key target in cancer therapy. nih.govtandfonline.com The interactions observed typically involve hydrophobic interactions with the naphthalene ring and hydrogen bonding with its substituents. nih.gov

Similarly, naphthalene-chalcone hybrids have been synthesized and their interactions with enzymes like VEGFR-2, implicated in cancer, have been studied through molecular docking. nih.gov These studies help in understanding the structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors. The general findings suggest that the rigid, aromatic structure of the naphthalene core is crucial for fitting into the binding sites of various enzymes and receptors.

The identification of molecular targets is a critical step in developing new drugs. While no studies have specifically identified molecular targets for this compound in the context of Hepatitis B virus (HBV) treatment, the broader field of anti-HBV drug discovery points to several potential targets. These include the HBV polymerase, which is essential for viral replication, and the covalently closed circular DNA (cccDNA) that resides in the nucleus of infected cells and serves as the template for viral gene expression.

Computational approaches are increasingly being used to discover novel anti-HBV agents that act on these targets. Although current research focuses on other chemical scaffolds, the principles of targeting these viral components could be applied to naphthalene derivatives. For instance, future research could involve the computational screening of a library of this compound derivatives against the known crystal structures of HBV proteins to identify potential inhibitors.

General Biological Activity Screening and Modulations of Substituted Derivatives

The biological activity of naphthalene derivatives can be significantly modulated by the nature and position of their substituents. A study on the synthesis and microbiological evaluation of derivatives of 1-chloromethylnaphthalene has provided insights into their potential as antifungal agents. derpharmachemica.com In this research, 1-chloromethylnaphthalene was condensed with various substituted anilines and heteroaryls to create a series of new compounds. derpharmachemica.com

These derivatives were then screened for their antifungal activity against Candida albicans. The results, summarized in the table below, indicate that the substitutions on the aniline (B41778) ring play a crucial role in the antifungal efficacy. For example, the presence of chloro and fluoro groups on the aniline moiety, as in compound 2h , led to significant antifungal activity. derpharmachemica.com This highlights the potential for developing potent antifungal agents through the strategic modification of the 1-chloromethylnaphthalene scaffold.

Antifungal Activity of 1-Chloromethylnaphthalene Derivatives against Candida albicans

| Compound ID | Substituent on Aniline/Heteroaryl Ring | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 2a | Aniline | 100 | 11 |

| 2b | 4-Chloroaniline | 50 | 14 |

| 2c | 4-Methoxyaniline | 100 | 10 |

| 2d | 4-Aminoacetophenone | 100 | 11 |

| 2e | 2-Amino-4-chlorobenzoic acid | 50 | 15 |

| 2f | 4-Aminobenzoic acid | 50 | 13 |

| 2g | 2-Amino-5-methylbenzoic acid | 100 | 12 |

| 2h | 3-Chloro-4-fluoroaniline (B193440) | 25 | 18 |

| 2i | 2-Aminobenzimidazole | 100 | 10 |

| 2j | 4-Amino-4H-1,2,4-triazole | 25 | 16 |

| Terbinafine | Standard Drug | 12.5 | 22 |

Data sourced from Der Pharma Chemica, 2011, 3(1): 105-111. derpharmachemica.com

Host-Guest Chemistry and Inclusion Complex Formation with Cyclodextrins for Biological Applications

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for forming inclusion complexes with a variety of guest molecules. nih.gov This complexation can enhance the solubility, stability, and bioavailability of the guest molecule, which is particularly beneficial for pharmaceutical applications. nih.govcsmres.co.uk

The inclusion of naphthalene and its derivatives within cyclodextrins has been a subject of detailed study. High-field NMR spectroscopy has been used to accurately determine the stoichiometry and association constants of these complexes. rsc.org For instance, it has been shown that naphthalene forms a 1:2 complex with α-cyclodextrin, where a single naphthalene molecule is encapsulated by two cyclodextrin (B1172386) units. rsc.org With β-cyclodextrin, naphthalene forms both 2:1 and 2:2 complexes with high binding constants. rsc.org In contrast, with the larger γ-cyclodextrin, similar complexes are formed but with smaller binding constants. rsc.org

The formation of these inclusion complexes can have significant implications for the biological applications of naphthalene derivatives. By encapsulating the hydrophobic naphthalene moiety, cyclodextrins can increase its aqueous solubility, potentially leading to improved drug delivery and efficacy.

Stoichiometry and Association Constants of Naphthalene-Cyclodextrin Complexes

| Cyclodextrin | Guest | Stoichiometry (Guest:Host) | Association Constant (K) |

|---|---|---|---|

| α-Cyclodextrin | Naphthalene | 1:2 | - |

| β-Cyclodextrin | Naphthalene | 2:1 and 2:2 | High |

| γ-Cyclodextrin | Naphthalene | Similar to β-CD | Lower than β-CD |

Data compiled from studies on naphthalene-cyclodextrin complexes. rsc.orgresearchgate.net

Environmental Implications and Toxicological Research of 1 Chloromethyl 4 Methylnaphthalene

Environmental Monitoring and Occurrence in Aquatic and Terrestrial Systems

While specific monitoring data for 1-chloromethyl-4-methylnaphthalene is sparse, the occurrence of its parent compounds and related chlorinated naphthalenes in the environment provides a strong indication of its potential presence. Methylnaphthalenes are released into the environment from the combustion of wood and fossil fuels, tobacco smoke, and coal distillation cdc.gov. They have been detected in ambient outdoor and indoor air, as well as in water, sediments, and soil cdc.govcdc.gov.

Groundwater contamination by chlorinated naphthalenes is a documented issue, particularly at sites with a history of industrial activity. For instance, water samples from aquifers at a former military base, where chemicals were used for wood impregnation, showed contamination with mono- and dichlorinated naphthalenes and methylated naphthalenes nih.gov. Although sorption is a primary attenuation process within aquifers, the presence of these compounds highlights their potential for persistence and migration in subsurface environments nih.gov. The New Jersey Department of Environmental Protection has acknowledged the potential for groundwater contamination by setting an interim generic ground water quality criterion of 5 µg/L for 1-methylnaphthalene (B46632), due to some evidence of carcinogenicity and the lack of sufficient data to establish a specific criterion nj.gov.

Table 1: Environmental Occurrence of Related Naphthalene (B1677914) Compounds

| Environmental Medium | Detected Compounds | Typical Concentrations | Reference |

|---|---|---|---|

| Groundwater | Mono- and Dichlorinated Naphthalenes, Methylated Naphthalenes | <0.5 µg/L (general) | cdc.govnih.gov |

| Surface Water | Naphthalene, 1- & 2-Methylnaphthalene | <0.5 µg/L | cdc.gov |

| Soil & Sediment | Naphthalene, 1- & 2-Methylnaphthalene | <300 µg/kg | cdc.gov |

| Ambient Air | 1-Methylnaphthalene | Mean of 0.21 µg/m³ | cdc.gov |

This table is interactive. Click on the headers to sort.

Correlative Studies on Environmental Exposure and Biological Impact

Animal studies have demonstrated specific adverse health effects following exposure to 1-methylnaphthalene. Inhalation exposure in rats led to nasal lesions, including mucous cell hyperplasia cdc.gov. Oral exposure studies also point to the liver and respiratory tract as primary targets cdc.gov. While chronic administration of methylnaphthalenes has not demonstrated the same oncogenic potential as naphthalene, the evidence of hepatic and respiratory toxicity is a key concern nih.gov. The U.S. Environmental Protection Agency (EPA) has described the data on the carcinogenicity of 1-methylnaphthalene as "Suggestive Evidence of Carcinogenicity" nj.gov.

| Oral | Respiratory Tract, Liver | Not specified in detail | Suspected health effect (Hepatic) | cdc.govcdc.gov |

This table is interactive. Click on the headers to sort.

Formation as Disinfection By-products in Water Treatment Processes

A significant pathway for the introduction of this compound into the environment is its formation as a disinfection by-product (DBP) during water treatment. Chlorine, a widely used disinfectant, is highly reactive and can interact with natural organic matter present in source water to form a variety of DBPs tandfonline.comdeswater.commdpi.com.

Polycyclic aromatic hydrocarbons (PAHs), such as 1-methylnaphthalene, are among the organic micropollutants found in water sources tandfonline.comfrontiersin.org. When water containing these PAHs undergoes chlorination, chlorinated PAH derivatives (Cl-PAHs) can be formed tandfonline.comwikipedia.org. This process involves the electrophilic substitution of hydrogen atoms on the aromatic ring with chlorine atoms or the addition of chlorine to the molecule wikipedia.org. The formation of these by-products is a growing concern, as many aromatic DBPs exhibit higher toxicity than their aliphatic counterparts mdpi.comenv.go.jp. The presence of 1-methylnaphthalene in raw water sources creates the potential for its conversion to this compound during the chlorination stage of drinking water treatment.

Genotoxicity and Mutagenicity Screening of Chlorinated Aromatic By-products

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are a class of compounds known to have carcinogenic, mutagenic, and teratogenic properties wikipedia.org. Toxicological studies have indicated that some Cl-PAHs may possess greater mutagenicity and dioxin-like toxicity than their parent PAH compounds wikipedia.org.

Research has demonstrated the genotoxic potential of chlorinated by-products. For example, in a study using a human-derived hepatoma cell line, 6-chloro-benzo[a]pyrene was found to induce a significantly higher level of DNA damage compared to its parent compound, benzo[a]pyrene, suggesting a more potent genotoxic effect tandfonline.com. Mutagenicity assays, such as those using Salmonella typhimurium, have been employed to screen for the mutagenic activity of various chlorinated compounds produced during the chlorination of substances like soil humic acids nih.gov. These findings underscore the concern that the chlorination process can transform less harmful organic compounds into more hazardous by-products, including potentially genotoxic and mutagenic compounds like this compound.

Mechanistic Investigations of Interaction with Environmental and Biological Systems

The toxic effects of chlorinated PAHs are often mediated through their interaction with specific cellular pathways. One of the most well-established mechanisms involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells wikipedia.org.

The biological pathway proceeds as follows:

Binding and Activation : Cl-PAHs have the ability to bind to and activate the AhR wikipedia.org.

Nuclear Translocation : The activated AhR complex moves into the cell nucleus wikipedia.org.

Dimerization : In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein wikipedia.org.

DNA Binding and Gene Expression : This new complex binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), leading to changes in the expression of target genes. These genes often code for enzymes involved in metabolism, such as cytochrome P450s.